2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}-N,N-dimethylacetamide
CAS No.: 384362-00-9
Cat. No.: VC14983726
Molecular Formula: C21H21NO5
Molecular Weight: 367.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 384362-00-9 |
|---|---|
| Molecular Formula | C21H21NO5 |
| Molecular Weight | 367.4 g/mol |
| IUPAC Name | 2-[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-N,N-dimethylacetamide |
| Standard InChI | InChI=1S/C21H21NO5/c1-13-18(26-12-19(23)22(2)3)10-9-16-17(11-20(24)27-21(13)16)14-5-7-15(25-4)8-6-14/h5-11H,12H2,1-4H3 |
| Standard InChI Key | CUNSZDNQOXOFDL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OCC(=O)N(C)C |
Introduction
Synthesis
The synthesis of 2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}-N,N-dimethylacetamide would likely involve several steps, starting with the preparation of the chromenone core. This could involve reactions similar to those used for synthesizing related compounds, such as 4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate, which requires careful control of reaction conditions to achieve high yields and purity.
Biological Activity
While specific biological activities of 2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}-N,N-dimethylacetamide are not detailed, compounds with similar structures have been studied for their interactions with enzymes and receptors. Further biochemical assays and molecular docking studies would be necessary to elucidate its precise mechanisms of action.
Potential Applications
Given its complex structure and potential for unique chemical properties, this compound may have applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with biological systems could make it useful for therapeutic purposes, although detailed research is needed to explore these possibilities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume